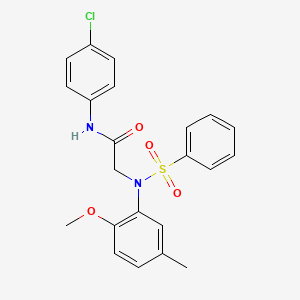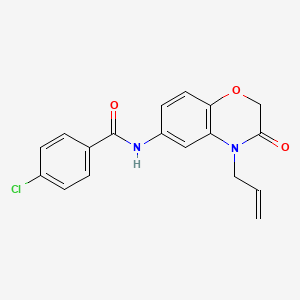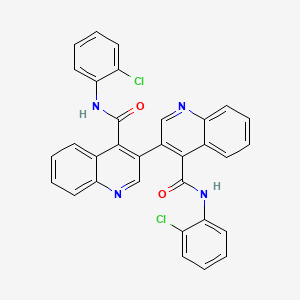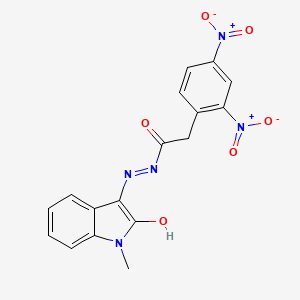![molecular formula C22H22N2O2 B5235437 2-[ethyl(phenyl)amino]-3-(1-pyrrolidinyl)naphthoquinone](/img/structure/B5235437.png)
2-[ethyl(phenyl)amino]-3-(1-pyrrolidinyl)naphthoquinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[Ethyl(phenyl)amino]-3-(1-pyrrolidinyl)naphthoquinone, also known as Menadione, is a synthetic compound that belongs to the vitamin K family. It is a yellow crystalline powder that is soluble in water and ethanol. Menadione is commonly used in scientific research to study its biochemical and physiological effects on cells and organisms.
作用機序
2-[ethyl(phenyl)amino]-3-(1-pyrrolidinyl)naphthoquinone acts as a pro-oxidant by generating ROS in cells. It can also inhibit the activity of enzymes that are involved in the antioxidant defense system, such as glutathione peroxidase and catalase. This compound can also activate cell signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway and the nuclear factor-kappa B (NF-κB) pathway.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects on cells and organisms. It can induce apoptosis, autophagy, and necrosis in cells. This compound can also affect the expression of genes involved in cell cycle regulation, DNA repair, and oxidative stress response. In animals, this compound can affect blood clotting and bone metabolism.
実験室実験の利点と制限
2-[ethyl(phenyl)amino]-3-(1-pyrrolidinyl)naphthoquinone is a useful tool for studying oxidative stress and cell signaling pathways in cells and organisms. It is relatively easy to synthesize and has a long shelf life. However, this compound can be toxic to cells at high concentrations and can generate non-specific effects due to its pro-oxidant activity. Therefore, careful experimental design and optimization of this compound concentration and exposure time are necessary to obtain reliable results.
将来の方向性
There are many future directions for 2-[ethyl(phenyl)amino]-3-(1-pyrrolidinyl)naphthoquinone research. One area of interest is the role of this compound in cancer therapy. This compound has been shown to induce apoptosis in cancer cells and can sensitize them to chemotherapy and radiation therapy. Another area of interest is the development of this compound analogs with improved efficacy and specificity for targeting specific cell signaling pathways. Additionally, this compound can be used as a tool for studying the role of ROS in aging and age-related diseases.
合成法
2-[ethyl(phenyl)amino]-3-(1-pyrrolidinyl)naphthoquinone can be synthesized by the reaction of 2-methylnaphthalene with ethylamine and phenylhydrazine, followed by the addition of pyrrolidine and oxidation with potassium permanganate. The yield of this compound can be improved by optimizing the reaction conditions such as temperature, pH, and reaction time.
科学的研究の応用
2-[ethyl(phenyl)amino]-3-(1-pyrrolidinyl)naphthoquinone has been extensively studied for its scientific research application. It is commonly used as a tool to study oxidative stress and cell signaling pathways. This compound can induce oxidative stress by generating reactive oxygen species (ROS) in cells. This can lead to cell death or activation of cell signaling pathways. This compound has been used to study the role of ROS in aging, cancer, and neurodegenerative diseases.
特性
IUPAC Name |
2-(N-ethylanilino)-3-pyrrolidin-1-ylnaphthalene-1,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O2/c1-2-24(16-10-4-3-5-11-16)20-19(23-14-8-9-15-23)21(25)17-12-6-7-13-18(17)22(20)26/h3-7,10-13H,2,8-9,14-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVZAJPWTTXVUSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=CC=C1)C2=C(C(=O)C3=CC=CC=C3C2=O)N4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(3-pyridinylamino)carbonyl]cyclohexanecarboxylic acid](/img/structure/B5235360.png)

![N-[3-(1H-imidazol-1-yl)propyl]-N'-(3-methylphenyl)ethanediamide](/img/structure/B5235374.png)
![5-methyl-N-[1-(4-pyridinyl)ethyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide](/img/structure/B5235377.png)

![N-{[1-benzyl-2-(isobutylsulfonyl)-1H-imidazol-5-yl]methyl}-N-ethyl-2-(1H-pyrazol-1-yl)ethanamine](/img/structure/B5235399.png)
![3-{[4-(2,5-dimethylphenyl)-1-piperazinyl]methyl}-9-ethyl-9H-carbazole](/img/structure/B5235414.png)
![(3aS*,6aR*)-3-[2-(2-pyridinyl)ethyl]-5-(1,3-thiazol-2-ylmethyl)hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B5235420.png)
![N-({[4-(1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)-4-chlorobenzamide](/img/structure/B5235426.png)


![N-({[5-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-4-methoxybenzamide](/img/structure/B5235456.png)

![ethyl 1-[2-(4-methyl-1,3-thiazol-5-yl)ethyl]-5-[3-(2-thienyl)propanoyl]-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylate](/img/structure/B5235464.png)